molecular formula C12H12N2O3 B2791204 N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide CAS No. 672951-39-2

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Cat. No. B2791204
CAS RN: 672951-39-2
M. Wt: 232.239
InChI Key: BAKKLMGEDQDRPR-UHFFFAOYSA-N
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Description

“N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide” is a chemical compound . Benzoxazole, a part of this compound, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure .


Chemical Reactions Analysis

Benzoxazole exhibits a high possibility of broad substrate scope and functionalization . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

Scientific Research Applications

Antioxidant Properties

The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Researchers may explore its effectiveness in preventing oxidative damage and its impact on cellular health .

Polymer Chemistry

Beyond biological applications, the compound could find use in polymer chemistry. For instance, it might serve as a monomer for acrylate copolymers. Researchers could investigate its copolymerization behavior and potential applications in materials science .

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-7-13-11(15)8-14-9-5-3-4-6-10(9)17-12(14)16/h2-6H,1,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKKLMGEDQDRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

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